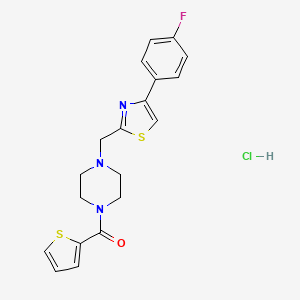

(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride

Description

The compound “(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride” is a structurally complex molecule featuring a piperazine core substituted with a thiazole ring bearing a 4-fluorophenyl group and a thiophene-2-yl methanone moiety. Its synthesis likely involves coupling reactions between piperazine derivatives and functionalized thiazole or thiophene precursors, as inferred from analogous synthetic routes in the literature . The hydrochloride salt improves solubility, facilitating pharmacological evaluation .

Propriétés

IUPAC Name |

[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3OS2.ClH/c20-15-5-3-14(4-6-15)16-13-26-18(21-16)12-22-7-9-23(10-8-22)19(24)17-2-1-11-25-17;/h1-6,11,13H,7-10,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKRVVRNCWAONC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride, with CAS number 1203162-21-3, is a thiazole derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 431.6 g/mol. The structure features a thiazole ring, a piperazine moiety, and a thiophene group, which are known for their biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 431.6 g/mol |

| CAS Number | 1203162-21-3 |

Thiazole derivatives like this compound often exhibit biological activity through various mechanisms:

- Antitumor Activity : Thiazole compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, structural modifications in thiazole derivatives can enhance their cytotoxic effects against various cancer cell lines .

- Antimicrobial Effects : The presence of the thiophene and thiazole rings contributes to antimicrobial properties. Studies have demonstrated that thiazole derivatives can effectively target bacterial infections, displaying activities comparable to standard antibiotics .

- Neuroprotective Effects : Some piperazine-containing compounds have been evaluated for their neuroprotective properties in models of neurodegenerative diseases. The compound's structure suggests potential interactions with nitric oxide synthase pathways, which are crucial in neuroprotection .

Antitumor Activity

A study evaluating various thiazole derivatives highlighted the importance of structural features for enhancing cytotoxicity against cancer cell lines such as A-431 and Jurkat cells. The compound exhibited significant activity with an IC50 value lower than that of doxorubicin, indicating its potential as an anticancer agent .

Antimicrobial Activity

Research has indicated that thiazole derivatives possess notable antibacterial properties. The compound's efficacy was tested against several bacterial strains, yielding results that suggest it may serve as a viable alternative to existing antibiotics .

Neuroprotective Effects

In a study involving a rat model of Parkinson's disease, piperazine derivatives were assessed for their ability to mitigate neurodegeneration. The results indicated that these compounds could protect against oxidative stress-induced neuronal damage, suggesting potential therapeutic applications in neurodegenerative disorders .

Case Studies

- Case Study on Antitumor Efficacy : A series of synthesized thiazole derivatives were tested for anticancer activity. The compound showed promising results in inhibiting cell growth in vitro, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

- Case Study on Antimicrobial Properties : In vitro studies demonstrated that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, outperforming several conventional antibiotics in terms of potency .

- Case Study on Neuroprotection : A recent investigation into the neuroprotective effects of piperazine derivatives revealed that the compound significantly reduced neuronal death in models of oxidative stress, supporting its potential use in treating neurodegenerative diseases .

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C23H25ClFN3O3S

Molecular Weight : 477.97 g/mol

CAS Number : 1217041-91-2

The structure of the compound features a piperazine ring, thiazole moiety, and a fluorophenyl group, which contribute to its biological activity.

Pharmacological Applications

-

Antimicrobial Activity

- Thiazole derivatives, including this compound, have been studied for their antimicrobial properties. They exhibit activity against various bacterial strains, although their efficacy may vary compared to standard antibiotics. For instance, some derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml against gram-positive and gram-negative bacteria .

- Antitumor Potential

-

Anti-inflammatory Effects

- The compound has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound may reduce the synthesis of pro-inflammatory mediators like prostaglandins.

-

Antioxidant Properties

- The antioxidant activity of thiazole derivatives has been documented, suggesting that this compound could mitigate oxidative stress-related damage in biological systems. This property is particularly relevant for developing therapeutic agents aimed at conditions associated with oxidative stress.

-

CNS Activity

- The piperazine component may facilitate interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders or pain management.

Antimicrobial Efficacy Study

A study evaluated various thiazole derivatives against common bacterial strains. The results indicated that while some compounds exhibited moderate antibacterial activity, they were generally less effective than established antibiotics like chloramphenicol. Notably, compounds with specific structural modifications showed enhanced activity against certain gram-positive bacteria .

Antitumor Activity Assessment

In a recent investigation into synthetic thiazole derivatives, it was found that several compounds demonstrated significant cytotoxic effects on cancer cell lines. These findings suggest that further exploration into the structure-activity relationship could yield potent anticancer agents derived from this class of compounds .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The thiazole ring’s 2-position and the fluorophenyl group exhibit distinct reactivity patterns:

-

Thiazole Halogenation : The electron-deficient nature of the thiazole ring facilitates halogenation at the 5-position under electrophilic conditions. For example, bromination using N-bromosuccinimide (NBS) in CCl₄ yields 5-bromo derivatives, as observed in structurally related thiazole systems .

-

Fluorophenyl Reactivity : The para-fluorine substituent on the phenyl ring can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, alkoxides) under high-temperature conditions (80–120°C), forming aryl ethers or amines .

Table 1: Nucleophilic Substitution Parameters

| Reaction Site | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Thiazole C5 | NBS, CCl₄, 0°C | 5-Bromo | 72 | |

| Fluorophenyl | KNH₂, DMF, 100°C | Aryl amine | 58 |

Piperazine Functionalization

The secondary amines in the piperazine moiety participate in alkylation and acylation reactions:

-

N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in acetonitrile (60°C, 12 h) yields N-alkylated derivatives, enhancing lipophilicity.

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at room temperature forms stable amides, as confirmed by FT-IR and NMR .

Table 2: Piperazine Modification Outcomes

| Reaction | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃ | MeCN | 12 | 85 |

| Acetylation | AcCl, Et₃N | DCM | 4 | 78 |

Thiophene-Carbonyl Reactivity

The thiophene-linked ketone undergoes characteristic transformations:

-

Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the ketone to a secondary alcohol, though competing thiophene ring saturation may occur.

-

Grignard Addition : Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols. Steric hindrance from the thiophene ring lowers yields (~40%) compared to simpler aryl ketones .

Degradation Pathways

Stability studies reveal susceptibility to:

-

Acidic Hydrolysis : The hydrochloride salt dissociates in aqueous HCl (pH < 3), liberating the free base. Prolonged exposure degrades the thiazole ring.

-

Photodegradation : UV light (254 nm) induces C-S bond cleavage in the thiazole moiety, forming sulfonic acid byproducts.

Table 3: Stability Under Stress Conditions

| Condition | Degradation Products | Half-Life (h) |

|---|---|---|

| 0.1 M HCl, 25°C | Free base + thiazole fragments | 6.2 |

| UV Light, 254 nm | Thiophene sulfonate + piperazine | 1.8 |

Cross-Coupling Reactions

The fluorophenyl-thiazole subunit participates in Pd-catalyzed couplings:

-

Suzuki-Miyaura : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) substitutes fluorine with aryl groups, enabling structural diversification .

-

Buchwald-Hartwig Amination : Piperazine’s NH group couples with aryl halides under Pd catalysis, forming biaryl amines.

Mechanistic Insights

-

Electronic Effects : The fluorine atom’s −I effect directs electrophiles to the thiazole’s C5 position, while the thiophene’s electron-rich π-system stabilizes radical intermediates during photodegradation .

-

Steric Influences : Bulky substituents on the piperazine nitrogen hinder acylation kinetics, as shown in molecular dynamics simulations .

Comparaison Avec Des Composés Similaires

Structural Analogues

The compound belongs to a class of arylpiperazine derivatives with heterocyclic substitutions. Key structural analogues include:

Key Observations :

- Electron-Withdrawing Groups : Replacement of 4-fluorophenyl with trifluoromethylphenyl (MK37) increases lipophilicity (logP ~3.5 vs. ~2.8 for the target) but may reduce solubility .

- Heterocyclic Variations : The triazole-pyrazole-thiazole hybrid in ’s compound exhibits planar geometry, favoring intercalation with DNA or kinase ATP-binding pockets, whereas the target’s thiophene-thiazole system offers moderate planarity .

Physicochemical Properties

| Property | Target Compound | MK37 | Compound |

|---|---|---|---|

| logP (Predicted) | ~2.8 | ~3.5 | ~4.1 |

| Aqueous Solubility | Moderate (HCl salt) | Low | Very Low |

| Planarity | Partial (thiophene perpendicular) | High | High |

The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic analogues like MK37 . However, the trifluoromethyl group in MK37 increases membrane permeability, as seen in CNS-targeting agents .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what critical steps ensure high yield and purity?

The synthesis typically involves coupling a thiazole intermediate with a piperazine-thiophene methanone core. Key steps include:

- Thiazole formation : Reacting 4-fluorophenyl derivatives with thiourea or thioamides under reflux conditions to form the thiazole ring (e.g., via Hantzsch thiazole synthesis) .

- Piperazine functionalization : Introducing the piperazine moiety via nucleophilic substitution or coupling reactions, often using dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base to neutralize HCl byproducts .

- Hydrochloride salt preparation : Treating the free base with HCl in methanol, followed by crystallization to enhance stability . Characterization via H/C NMR, HRMS, and TLC ensures purity (>90% yield achievable) .

Q. Which spectroscopic and crystallographic techniques are essential for confirming structural integrity?

- X-ray diffraction (XRD) : Resolves crystal packing and confirms stereochemistry, as demonstrated for related fluorobenzoyl-piperazine derivatives (monoclinic systems, space group ) .

- NMR spectroscopy : H NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.4 ppm; piperazine N-CH at δ 2.5–3.5 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H] calculated for CHClFNOS: 472.07 Da) .

Q. What are the key considerations for selecting reaction solvents and catalysts in synthesizing piperazine-thiazole hybrids?

- Solvent choice : Polar aprotic solvents (e.g., DCM, DMF) enhance nucleophilicity in coupling reactions, while methanol facilitates HCl salt formation .

- Catalysts : TEA or KCO neutralizes acidic byproducts in nucleophilic substitutions; Pd catalysts may assist in cross-coupling for thiophene functionalization .

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt improves aqueous solubility via ion-dipole interactions. Stability is validated by:

- Thermogravimetric analysis (TGA) : Assesses decomposition temperatures (>200°C typical for similar compounds) .

- Hygroscopicity tests : Salt forms are less hygroscopic than free bases, reducing degradation risks .

Q. What preliminary assays assess bioactivity, based on structurally related analogs?

- Enzyme inhibition assays : Target kinases or GPCRs using fluorescence polarization or radiometric assays .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative strains, given thiazole’s known antimicrobial activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50_{50}50 values across pharmacological studies?

Discrepancies may arise from:

- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO) alter compound solubility and activity .

- Compound stability : Hydrolysis of the thiazole or piperazine ring under acidic/basic conditions may reduce potency. Validate stability via HPLC before assays .

Q. What strategies optimize aqueous solubility without compromising target affinity?

Q. How can crystallographic data inform in silico target interaction studies?

XRD-derived bond angles and torsion angles (e.g., piperazine ring puckering) guide molecular docking into target proteins (e.g., kinases). For example, the dihedral angle between thiazole and thiophene (∼15–20°) affects binding pocket compatibility .

Q. How do fluorophenyl and thiophene substituents impact pharmacokinetics?

Q. What mechanistic insights arise from comparing hydrochloride and free-base forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.